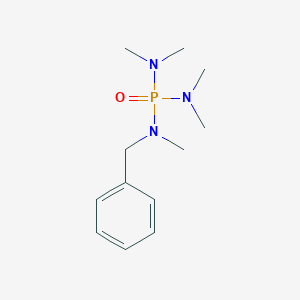
Cyclohexane, (1,1,2,3,3,3-hexafluoropropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane, (1,1,2,3,3,3-hexafluoropropyl)- is a fluorinated cycloalkane with the molecular formula C9H12F6. This compound is characterized by the presence of a hexafluoropropyl group attached to a cyclohexane ring. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, including high thermal stability, chemical inertness, and low surface energy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane, (1,1,2,3,3,3-hexafluoropropyl)- typically involves the reaction of cyclohexane with hexafluoropropylene under specific conditions. One common method is the free radical addition of hexafluoropropylene to cyclohexane in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where cyclohexane and hexafluoropropylene are fed into the reactor along with the radical initiator. The reaction mixture is then subjected to high temperatures and pressures to facilitate the addition reaction. The product is subsequently purified through distillation or other separation techniques to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexane, (1,1,2,3,3,3-hexafluoropropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alkanes or alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used to substitute the fluorine atoms.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexane, (1,1,2,3,3,3-hexafluoropropyl)- has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis due to its unique properties.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceuticals.
Wirkmechanismus
The mechanism of action of cyclohexane, (1,1,2,3,3,3-hexafluoropropyl)- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins in biological systems.
Pathways Involved: The fluorinated group can influence the compound’s binding affinity and specificity towards its targets, affecting biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane: A non-fluorinated analogue with different chemical properties.
Hexafluoropropylene: A fluorinated compound used in the synthesis of various fluorinated derivatives.
Fluorocyclohexane: A compound with fewer fluorine atoms compared to cyclohexane, (1,1,2,3,3,3-hexafluoropropyl)-.
Uniqueness
Cyclohexane, (1,1,2,3,3,3-hexafluoropropyl)- is unique due to its high degree of fluorination, which imparts exceptional thermal stability, chemical inertness, and low surface energy. These properties make it valuable in applications where such characteristics are essential .
Eigenschaften
CAS-Nummer |
53005-30-4 |
|---|---|
Molekularformel |
C9H12F6 |
Molekulargewicht |
234.18 g/mol |
IUPAC-Name |
1,1,2,3,3,3-hexafluoropropylcyclohexane |
InChI |
InChI=1S/C9H12F6/c10-7(9(13,14)15)8(11,12)6-4-2-1-3-5-6/h6-7H,1-5H2 |
InChI-Schlüssel |
MOSJEQUZIYTEME-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(C(C(F)(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


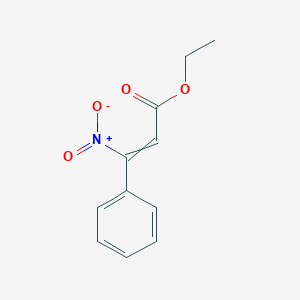


![2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane](/img/structure/B14656232.png)
![1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one](/img/structure/B14656242.png)
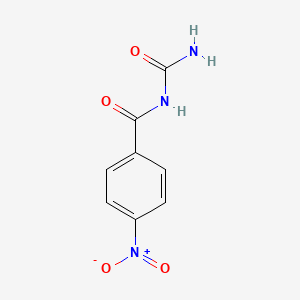

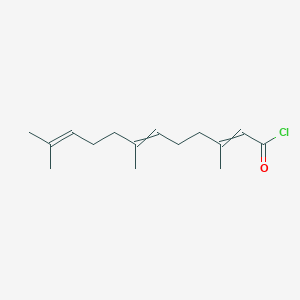
![1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol](/img/structure/B14656264.png)
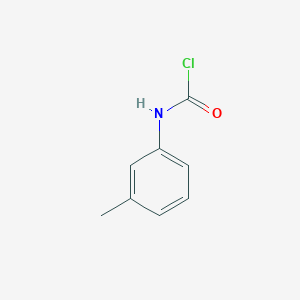
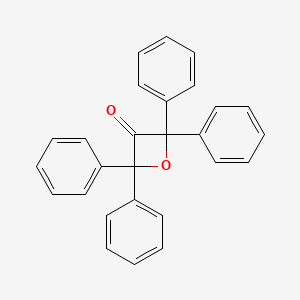
![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate](/img/structure/B14656277.png)

